
7-Bromo-1-benzofuran-5-carboxylic acid
Vue d'ensemble
Description
7-Bromo-1-benzofuran-5-carboxylic acid is a compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure with a bromine atom and a carboxylic acid functional group attached at specific positions on the benzofuran core. The presence of these functional groups suggests that the compound could exhibit interesting chemical reactivity and potentially serve as a building block for more complex molecules.
Synthesis Analysis
The synthesis of benzofuran derivatives, such as 7-Bromo-1-benzofuran-5-carboxylic acid, can be achieved through various synthetic routes. One such method involves the use of acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide (NBS) as an oxidizing agent, catalyzed by a Lewis acid . This approach has been utilized to synthesize commercial drug molecules, indicating its relevance and applicability in pharmaceutical contexts.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is stabilized by various intramolecular and intermolecular interactions. For instance, in closely related compounds, aromatic π–π interactions between benzene rings and weak C—H∙∙∙π interactions have been observed, which contribute to the stability of the crystal structure . Such interactions are likely to be present in 7-Bromo-1-benzofuran-5-carboxylic acid as well, given the structural similarities.
Chemical Reactions Analysis
Benzofuran derivatives can undergo a range of chemical reactions, primarily due to the reactive sites provided by the bromine atom and the carboxylic acid group. The bromine atom can participate in substitution reactions, while the carboxylic acid group is amenable to condensation reactions and can form intermolecular hydrogen bonds, as seen in related compounds where carboxyl groups are involved in O—H∙∙∙O hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1-benzofuran-5-carboxylic acid can be inferred from related compounds. For example, the presence of a carboxylic acid group typically results in higher melting points due to strong hydrogen bonding. The bromine atom contributes to the overall molecular weight and can influence the compound's density and solubility. Intermolecular interactions, such as hydrogen bonding and halogen bonding (e.g., Br∙∙∙S interactions), can affect the compound's solubility and crystalline properties .
Applications De Recherche Scientifique
Synthesis and Characterization in Organic Chemistry
7-Bromo-1-benzofuran-5-carboxylic acid and its derivatives play a significant role in organic synthesis. For instance, the synthesis and characterization of various antimicrobial benzofuran aryl ureas and carbamates have been reported. In these studies, the benzofuran ring is essential for forming compounds with potential biological activities (Kumari et al., 2019). Similarly, benzodifuran-2-carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activities, highlighting the importance of the benzofuran structure in medicinal chemistry (Soni & Soman, 2014).
Crystallography and Molecular Interactions
The compound has also been studied in the field of crystallography, where its behavior in forming hydrogen bonds and pi-pi interactions has been observed. For example, research on 1-benzofuran-2,3-dicarboxylic acid revealed intricate hydrogen bonding and pi-pi stacking interactions in its crystal structure, important for understanding molecular interactions in solid forms (Titi & Goldberg, 2009).
Antimicrobial and Biological Properties
A major area of research for derivatives of 7-Bromo-1-benzofuran-5-carboxylic acid is in exploring their antimicrobial and biological properties. For example, the synthesis and characterization of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles and their antimicrobial activities demonstrate the potential use of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2021).
Computational Studies and Docking Analysis
Computational studies involving benzofuran-carboxylic acids derivatives have been conducted to explore their structural, electronic, and vibrational properties. Molecular docking studies have indicated potential inhibitor effects against cancer and microbial diseases, further emphasizing the compound's significance in drug discovery (Sagaama et al., 2020).
Coordination Chemistry and Organometallic Complexes
The compound also finds application in coordination chemistry. Research has shown that 1-Benzofuran-2,3-dicarboxylic acid can engage in forming organometallic complexes with various metal ions. This property is essential for developing materials with specific chemical and physical properties (Koner & Goldberg, 2009).
Orientations Futures
Benzofuran compounds, including 7-Bromo-1-benzofuran-5-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . For example, some substituted benzofurans have shown significant anticancer activities . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Propriétés
IUPAC Name |
7-bromo-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGGTOQHOVHAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-benzofuran-5-carboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

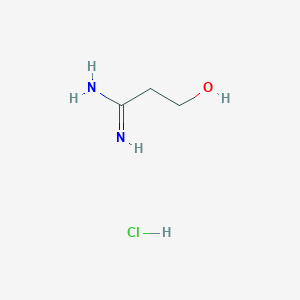
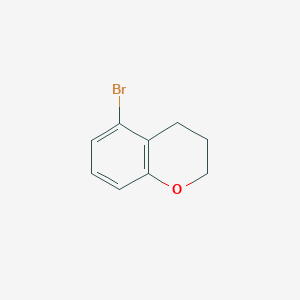

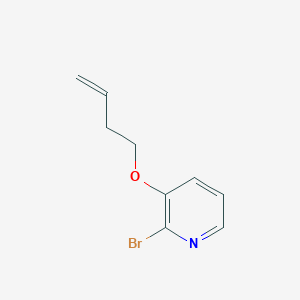
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
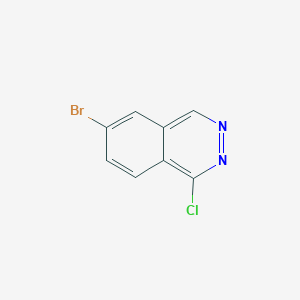
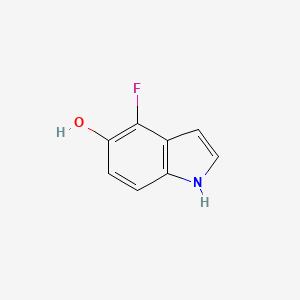
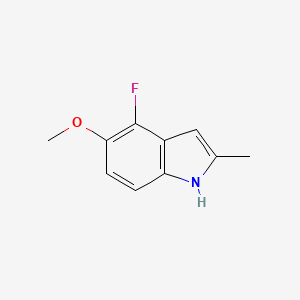
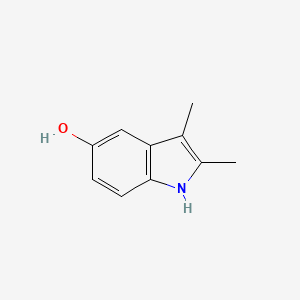
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)


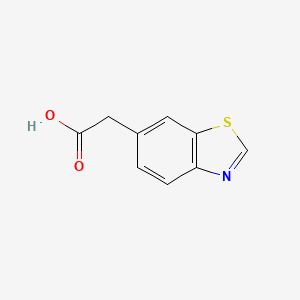
![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)